Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1H-indazol-6-yl-
Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1H-indazol-6-yl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds. This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core . For instance, the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes can yield a range of pyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production of pyrazolo[1,5-a]pyrimidine derivatives often involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1H-indazol-6-yl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, pyrazolo[1,5-a]pyrimidine derivatives are used as building blocks for the synthesis of more complex molecules. Their unique structure allows for diverse functionalization, making them valuable in the development of new materials and catalysts .
Biology
Biologically, these compounds have shown significant antimicrobial and antifungal activities. They are effective against various bacterial strains, including Bacillus subtilis and Escherichia coli, and fungal strains like Fusarium oxysporum .
Medicine
In medicine, pyrazolo[1,5-a]pyrimidine derivatives are explored for their anticancer properties. They have demonstrated inhibitory activity against cancer cell lines such as HepG-2 and MCF-7, making them potential candidates for anticancer drug development .
Industry
Industrially, these compounds are used in the development of fluorescent dyes and materials due to their photophysical properties. Their high quantum yields and photostability make them suitable for various applications, including bioimaging and optoelectronics .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1H-indazol-6-yl- involves the inhibition of specific enzymes and signaling pathways. For instance, these compounds can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, they can interact with neurotrophic receptors like TrkA, triggering signaling pathways involved in cell survival and differentiation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Known for its antibacterial activity.
5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Exhibits excellent antibacterial activity against gram-positive and gram-negative bacteria.
2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol: Displays potent antifungal activity.
Uniqueness
What sets pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1H-indazol-6-yl- apart is its unique combination of a pyrazolo[1,5-a]pyrimidine core with a furanyl and indazolyl substituent. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
7-(furan-2-yl)-N-(1H-indazol-6-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O2/c25-18(22-12-4-3-11-9-20-23-14(11)8-12)13-10-21-24-15(5-6-19-17(13)24)16-2-1-7-26-16/h1-10H,(H,20,23)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZVNNWTWNDFGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=CC5=C(C=C4)C=NN5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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